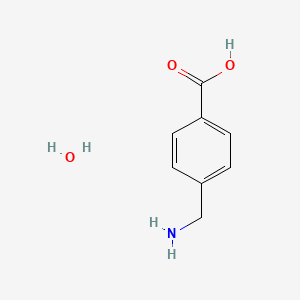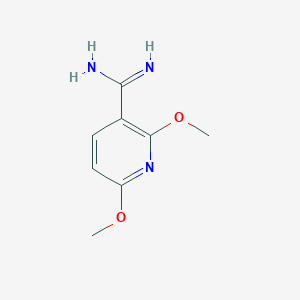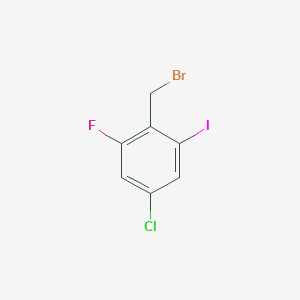
(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Methyl-2-(pyrrolidin-2-yl)phenol is a compound that features a pyrrolidine ring attached to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The phenol group is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
®-4-Methyl-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
®-4-Methyl-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenol group contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Pyrrolidinone: Contains a lactam ring and exhibits different chemical properties.
Phenol: Lacks the pyrrolidine ring but shares the phenol group.
Uniqueness
®-4-Methyl-2-(pyrrolidin-2-yl)phenol is unique due to the combination of the pyrrolidine ring and phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-methyl-2-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1 |
Clave InChI |
HBYNUSHKOCJMGC-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O)[C@H]2CCCN2 |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


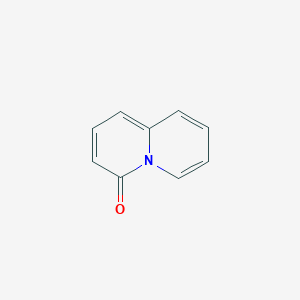
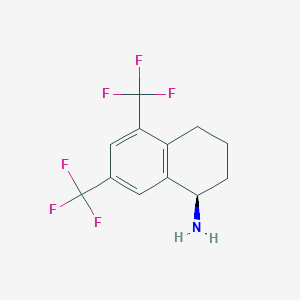

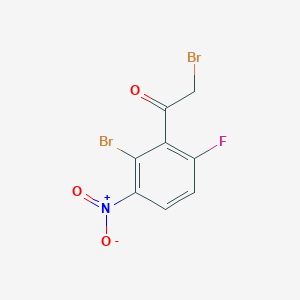
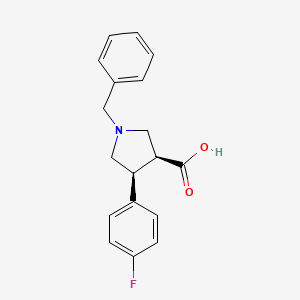

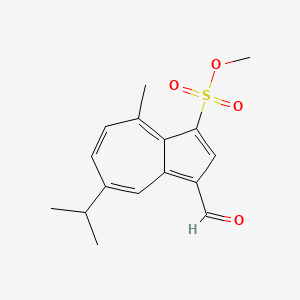
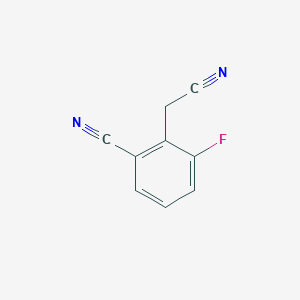
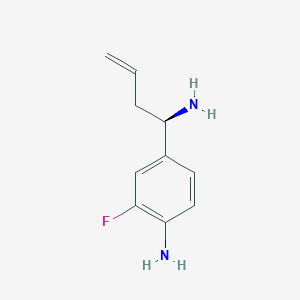

![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
